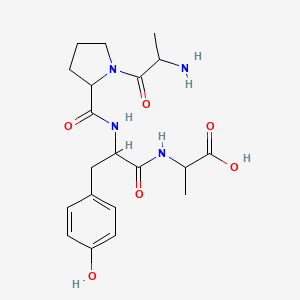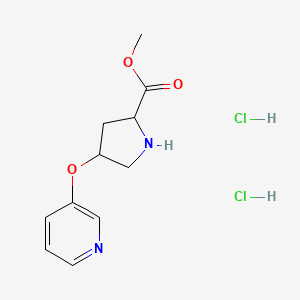
CabazitaxelN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CabazitaxelN-1 is a semi-synthetic derivative of a natural taxoid. It is a microtubule inhibitor and is used as a chemotherapeutic agent. This compound is particularly known for its effectiveness in treating metastatic castration-resistant prostate cancer, especially in patients who have previously been treated with docetaxel .
Preparation Methods
Synthetic Routes and Reaction Conditions
CabazitaxelN-1 is synthesized from 10-deacetylbaccatin III, a compound isolated from the yew tree. The synthesis involves multiple steps, including esterification and protection-deprotection strategies to achieve the desired chemical structure . One method involves dissolving this compound and Pluronic F127 in a mixed solvent system comprising water and 1,4-dioxane, followed by sterile filtration, lyophilization, and aqueous reconstitution of drug-loaded micelles .
Industrial Production Methods
In industrial settings, this compound is formulated for clinical use in a neat liquid surfactant, typically at a 27:1 mass ratio of Tween-80 to this compound. This formulation is designed to enhance the solubility and stability of the compound for intravenous administration .
Chemical Reactions Analysis
Types of Reactions
CabazitaxelN-1 undergoes various chemical reactions, including esterification, hydrolysis, and oxidation. These reactions are crucial for modifying the compound’s structure to enhance its therapeutic properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include acetic anhydride for esterification, sodium hydroxide for hydrolysis, and hydrogen peroxide for oxidation. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include various esterified and hydroxylated derivatives of this compound, which are evaluated for their pharmacological efficacy and stability .
Scientific Research Applications
CabazitaxelN-1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying microtubule inhibition and the synthesis of taxane derivatives.
Biology: Researchers use this compound to investigate cellular processes involving microtubules, such as cell division and intracellular transport.
Medicine: this compound is primarily used in the treatment of metastatic castration-resistant prostate cancer.
Mechanism of Action
CabazitaxelN-1 exerts its effects by binding to tubulin, promoting the assembly of microtubules, and inhibiting their disassembly. This stabilization of microtubules disrupts the normal process of cell division, leading to cell cycle arrest and apoptosis (programmed cell death). Unlike other taxanes, this compound has a poor affinity for multidrug resistance proteins, allowing it to be effective in resistant tumors .
Comparison with Similar Compounds
Similar Compounds
Paclitaxel: Another taxane used in cancer therapy, known for its microtubule-stabilizing properties.
Docetaxel: A taxane similar to CabazitaxelN-1, used in the treatment of various cancers, including breast and prostate cancer.
Uniqueness of this compound
This compound is unique due to its ability to penetrate the blood-brain barrier and its low affinity for multidrug resistance proteins. This makes it particularly effective in treating tumors that have developed resistance to other taxanes .
Properties
IUPAC Name |
5-O-(4-acetyloxy-2-benzoyloxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 3-O-tert-butyl 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H63NO15/c1-29-35(65-47(58)41-39(31-18-14-12-15-19-31)54(48(59)69-49(3,4)5)45(66-41)32-22-24-34(61-9)25-23-32)27-53(60)44(67-46(57)33-20-16-13-17-21-33)42-51(8,43(56)40(63-11)38(29)50(53,6)7)36(62-10)26-37-52(42,28-64-37)68-30(2)55/h12-25,35-37,39-42,44-45,60H,26-28H2,1-11H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWINQNOFPOPSDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)C6=CC=C(C=C6)OC)C(=O)OC(C)(C)C)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)OC)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H63NO15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
954.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide](/img/structure/B12107143.png)

![6,7-dihydroxy-1,6-dimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B12107151.png)









